molecular formula C10H7N3O2 B1455443 4-Cyanoindazole-3-carboxylic acid methyl ester CAS No. 1167056-66-7

4-Cyanoindazole-3-carboxylic acid methyl ester

Cat. No. B1455443
M. Wt: 201.18 g/mol
InChI Key: WQLVVPMNQTVYMQ-UHFFFAOYSA-N
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Description

4-Cyanoindazole-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C11H8N2O2. It is a type of fatty acid ester that is derived by transesterification of fats with methanol .


Synthesis Analysis

The synthesis of derivatives of indole-3-carboxylic acid esters is based on the intramolecular heterocyclization of N-arylamines under microwave irradiation in the presence of Pd(PPh 3) 4 . Another method involves the reaction of carboxylic acids with diazomethane to produce methyl esters .


Molecular Structure Analysis

The molecular weight of 4-Cyanoindazole-3-carboxylic acid methyl ester is 201.18 g/mol. The structure of a similar compound, Benzoic acid, 4-cyano-, methyl ester, consists of a carbon atom double bonded to an oxygen atom (C=O) .


Chemical Reactions Analysis

Carboxylic acids react with diazomethane to produce methyl esters . Because of the high reactivity of diazomethane, it is produced in-situ and then immediately reacted with the carboxylic acid to produce the methyl ester .


Physical And Chemical Properties Analysis

The molar standard enthalpy of formation in condensed and gas phases of indazole, 1 H -indazole-3-carboxylic acid, 1 H -indazole-5-carboxylic acid, 1 H -indazole-6-carboxylic acid and 1-methyl-1 H -indazole-6-carboxylic methyl ester is reported . These properties were obtained indirectly from experimental determinations of the compounds using isoperibolic calorimetry and thermogravimetry .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research in organic synthesis often explores the synthesis of complex molecules that serve as precursors or models for further chemical transformations. For example, studies on the condensation of specific carboxylic acids and esters have led to the development of isomeric compounds with potential applications in medicinal chemistry and material science (Kucherenko et al., 2008). Additionally, synthetic approaches towards creating valuable organic ligands for the preparation of metal-organic frameworks have been reported, showcasing the versatility of carboxylic acid esters in facilitating complex chemical reactions (Ardeleanu et al., 2018).

Material Science Applications

In the realm of material science, the synthesis of carboxylic esters plays a crucial role in the development of new materials with enhanced properties. For instance, the preparation of fluorescent materials from biomass-derived compounds and natural amino acids through cross-coupling reactions for extended π-conjugation has been explored, highlighting the potential of these compounds in creating advanced materials with specific optical properties (Tanaka et al., 2015).

Pharmacological Applications

Although the request specifically excludes information related to drug use, dosage, and side effects, it's worth noting that the methodologies and compounds related to "4-Cyanoindazole-3-carboxylic acid methyl ester" could indirectly contribute to the field of pharmacology. The synthesis and investigation of new compounds often lay the groundwork for the development of novel therapeutic agents. Research into the synthesis and pharmacological investigation of various esters has shown potential in discovering new analgesic and anti-inflammatory agents, demonstrating the broad applicability of these compounds in drug development (Gokulan et al., 2012).

Future Directions

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are discussed in the literature . Future research may focus on improving the efficiency and selectivity of these reactions.

properties

IUPAC Name

methyl 4-cyano-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c1-15-10(14)9-8-6(5-11)3-2-4-7(8)12-13-9/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLVVPMNQTVYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=CC=CC(=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201274886
Record name Methyl 4-cyano-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-cyano-1H-indazole-3-carboxylate

CAS RN

1167056-66-7
Record name Methyl 4-cyano-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-cyano-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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